Methyl 4-nitro-1H-indazole-1-carboxylate is a synthetic organic compound with the chemical formula C₉H₈N₄O₃. It belongs to the indazole family, characterized by a five-membered aromatic ring containing two nitrogen atoms. This compound is notable for its nitro and carboxylate functional groups, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and materials science.
This compound can be synthesized through various chemical reactions involving indazole derivatives. It is classified as a nitro-substituted indazole derivative, which is significant in the study of structure-activity relationships in medicinal chemistry. Methyl 4-nitro-1H-indazole-1-carboxylate is also recognized for its potential biological activities, making it a subject of interest in research related to drug development and chemical synthesis.
The synthesis of methyl 4-nitro-1H-indazole-1-carboxylate typically involves a two-step process: nitration followed by esterification.
In industrial settings, continuous flow reactors may be utilized to enhance reaction efficiency and control conditions, thereby improving yields and consistency. Purification methods such as recrystallization or chromatographic techniques are often employed to obtain the desired purity of the final product.
Methyl 4-nitro-1H-indazole-1-carboxylate features a distinct molecular structure characterized by:
The molecular structure can be represented as follows:
Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry are commonly used to confirm the structure of this compound .
Methyl 4-nitro-1H-indazole-1-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions highlight the versatility of methyl 4-nitro-1H-indazole-1-carboxylate as a building block for synthesizing more complex molecules.
The mechanism of action for methyl 4-nitro-1H-indazole-1-carboxylate varies based on its specific application. In biological contexts, it may interact with molecular targets such as enzymes or receptors:
The nitro group can undergo bioreduction within biological systems, forming reactive intermediates that interact with cellular components. This interaction may lead to antimicrobial or anticancer activities by disrupting cellular functions or inducing apoptosis. The exact pathways depend on the biological context and specific targets involved.
Methyl 4-nitro-1H-indazole-1-carboxylate exhibits several notable physical properties:
The chemical properties include:
Methyl 4-nitro-1H-indazole-1-carboxylate has several important applications:
The indazole nucleus serves as a fundamental pharmacophore in numerous clinically significant compounds due to its favorable interactions with biological targets and tunable pharmacokinetic properties. This bicyclic aromatic system provides a rigid framework that supports precise three-dimensional positioning of functional groups essential for target binding. Methyl 4-nitro-1H-indazole-1-carboxylate represents a structurally optimized variant within this class, designed to enhance target affinity and modulate electronic characteristics. The compound's structural features align with key requirements for kinase inhibition, demonstrated by the clinical success of nitrated indazole derivatives in oncology therapeutics. Several FDA-approved drugs and clinical candidates—including axitinib and pazopanib—incorporate nitro-substituted indazole cores, validating the pharmacological relevance of this structural motif [4].
Table 1: Key Molecular Descriptors of Methyl 4-Nitro-1H-indazole-1-carboxylate
Property | Value | Significance |
---|---|---|
Molecular Formula | C₉H₇N₃O₄ | Defines elemental composition and molecular weight (221.17 g/mol) |
Canonical SMILES | COC(=O)N1N=CC2=C1C=CC=C2N+=O | Encodes structural connectivity for cheminformatics applications |
Hydrogen Bond Acceptors | 6 | Influences solubility and target binding capacity |
Topological Polar Surface Area | 92.7 Ų | Predicts membrane permeability and bioavailability |
LogP (calculated) | 1.45 | Indicates moderate lipophilicity for balanced tissue distribution |
Research demonstrates that nitroindazole derivatives exhibit diverse pharmacological profiles, ranging from antiproliferative effects against solid tumors to anti-inflammatory and antimicrobial activities. The C4-nitro positioning specifically enhances dipole moment and electron-withdrawing capacity, facilitating π-stacking interactions with protein targets commonly exploited in cancer therapeutics [3] [4]. Furthermore, the N1-carboxylate group serves as a protective moiety that can be selectively modified or removed, enabling synthetic routes to secondary and tertiary amine derivatives with enhanced blood-brain barrier permeability. These features collectively establish functionalized indazoles as indispensable templates for addressing complex therapeutic targets, particularly in kinase-driven pathologies where electronic modulation of the heterocycle directly influences inhibitory potency.
N-Carboxylation at the indazole ring's N1 position introduces critical steric and electronic modifications that profoundly influence both synthetic manipulation and biological activity. The methyl carboxylate group (–CO₂CH₃) in methyl 4-nitro-1H-indazole-1-carboxylate serves dual purposes: it acts as a protective group that prevents unwanted N-alkylation during synthetic sequences, and it modulates electron density across the heterocyclic system, enhancing electrophilic character at the C3 position for subsequent functionalization. This electron-withdrawing group stabilizes the indazole ring against nucleophilic degradation while facilitating regioselective metalation at adjacent positions for cross-coupling reactions. The methyl ester's strategic placement differentiates this compound from tert-butyl analogs (e.g., CAS 801315-75-3), offering distinct advantages in deprotection kinetics and crystallinity during purification [4].
C4-Nitration introduces a strongly electron-withdrawing nitro group (–NO₂) that significantly alters the indazole's electronic landscape. This modification:
Table 2: Comparative Synthetic Approaches to Nitroindazole Carboxylates
Compound (CAS) | Synthetic Method | Yield | Key Limitations |
---|---|---|---|
Methyl 4-nitro-1H-indazole-6-carboxylate (72922-61-3) | Diazotization of 3-amino-4-methyl-5-nitrobenzoate followed by cyclization [2] | 22% | Low yield, purification challenges from isomeric byproducts |
Methyl 5-nitro-1H-indazole-3-carboxylate (78155-75-6) | Sulfuric acid-catalyzed esterification/cyclization in methanol [9] | 64% | Requires reflux conditions, gives inseparable impurities at higher temperatures |
Methyl 6-nitro-1H-indazole-5-carboxylate (75844-31-4) | Not detailed in sources | N/A | Limited commercial availability hinders pharmacological exploration [10] |
Significant synthetic challenges hinder the efficient production and diversification of methyl 4-nitro-1H-indazole-1-carboxylate and its structural analogs. Current synthetic routes to the C4-nitro isomer suffer from regioselectivity issues during cyclization, yielding mixtures of C4, C5, and C6 isomers that require complex chromatographic separation. The documented synthesis of methyl 4-nitro-1H-indazole-6-carboxylate achieves only 22% yield despite multi-step optimization, highlighting inherent limitations in classical diazotization-cyclization approaches [2]. Alternative methodologies employing transition metal catalysis or microwave-assisted cyclization remain underdeveloped for this specific isomer, representing a critical area for methodological innovation. Furthermore, the acid sensitivity of the N-carboxylate group restricts deprotection strategies, as evidenced by the preference for methyl esters over tert-butyl variants (e.g., CAS 801315-75-3) in acidic milieus [4].
Pharmacological characterization of N-carboxy-nitroindazoles remains disproportionately understudied compared to their N-methyl or N-unsubstituted counterparts. While 1-methyl-4-nitro-1H-indazole (CAS 26120-43-4) demonstrates established bioactivity profiles [6], the methyl carboxylate analog lacks comprehensive in vitro screening data against cancer cell lines or kinase panels. Key knowledge gaps include:
Positional isomerism dramatically influences pharmacological outcomes, yet direct comparisons between methyl 4-nitro-1H-indazole-1-carboxylate and methyl 5-nitro-1H-indazole-3-carboxylate (CAS 78155-75-6) remain unpublished [9]. The absence of commercial availability for many isomers (e.g., methyl 6-nitro-1H-indazole-5-carboxylate, CAS 75844-31-4 [10]) further impedes structure-activity relationship studies. These limitations underscore the need for collaborative synthetic and biological investigations to unlock the full therapeutic potential of this underutilized chemotype.
Table 3: Structurally Related Indazole Derivatives for Comparative Studies
Compound Name | CAS Number | Molecular Formula | Key Structural Differences |
---|---|---|---|
Methyl 4-amino-1H-indazole-1-carboxylate | 581812-76-2 | C₉H₉N₃O₂ | C4-nitro reduced to amino group |
1-Methyl-4-nitro-1H-indazole | 26120-43-4 | C₈H₇N₃O₂ | Methyl substitution instead of carboxylate at N1 |
tert-Butyl 4-nitro-1H-indazole-1-carboxylate | 801315-75-3 | C₁₂H₁₃N₃O₄ | tert-butyl ester vs. methyl ester at N1-carboxylate |
tert-Butyl 5-nitro-1H-indazole-1-carboxylate | 11499917 (CID) | C₁₂H₁₃N₃O₄ | Nitro group at C5 position rather than C4 [7] |
Methyl 4-nitro-1H-indazole-6-carboxylate | 72922-61-3 | C₉H₇N₃O₄ | Carboxylate at C6 rather than N1 with C4-nitro [3] |
Comprehensive Compound Index
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: